![molecular formula C19H12BiCl4F3 B14216607 Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]- CAS No. 823213-33-8](/img/structure/B14216607.png)
Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]- is a complex organobismuth compound with the molecular formula C₁₉H₁₂BiCl₄F₃ This compound is notable for its unique structure, which includes bismuth coordinated with chlorophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]- typically involves the reaction of bismuth trichloride with 4-chlorophenyl and 4-(trifluoromethyl)phenyl reagents. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the bismuth center. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often facilitated by the use of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert it to lower oxidation state bismuth species.
Substitution: Ligand exchange reactions can replace the chlorophenyl or trifluoromethylphenyl groups with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using reagents like phosphines or amines under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while reduction could produce bismuth(I) species. Substitution reactions result in new organobismuth compounds with different ligands.
Scientific Research Applications
Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Mechanism of Action
The mechanism by which Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]- exerts its effects involves its ability to coordinate with various molecular targets. In biological systems, it can bind to proteins and enzymes, disrupting their normal function. This binding can perturb biological pathways, leading to antimicrobial or anticancer effects . In catalytic applications, the compound’s bismuth center acts as a Lewis acid, facilitating various organic transformations .
Comparison with Similar Compounds
Similar Compounds
Dichlorotris(4-chlorophenyl)bismuth: Similar in structure but with an additional chlorophenyl group.
Bis(4-chlorophenyl) disulfide: Contains sulfur instead of bismuth, used in different applications.
Bis(4-chlorophenyl) sulfone: Another related compound with different functional groups and applications.
Uniqueness
Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]- is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.
Properties
CAS No. |
823213-33-8 |
|---|---|
Molecular Formula |
C19H12BiCl4F3 |
Molecular Weight |
648.1 g/mol |
IUPAC Name |
dichloro-bis(4-chlorophenyl)-[4-(trifluoromethyl)phenyl]bismuth |
InChI |
InChI=1S/C7H4F3.2C6H4Cl.Bi.2ClH/c8-7(9,10)6-4-2-1-3-5-6;2*7-6-4-2-1-3-5-6;;;/h2-5H;2*2-5H;;2*1H/q;;;+2;;/p-2 |
InChI Key |
OBODHLOLYYVVMY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)[Bi](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate](/img/structure/B14216529.png)
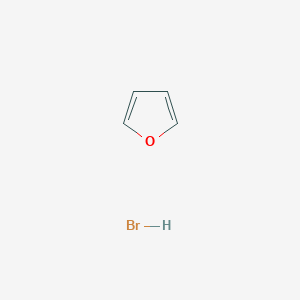
![2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B14216540.png)
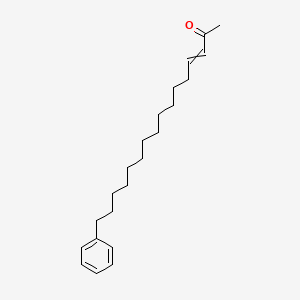
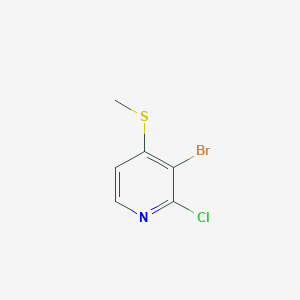
![4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B14216551.png)
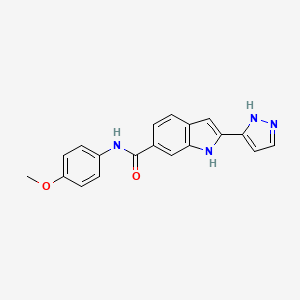
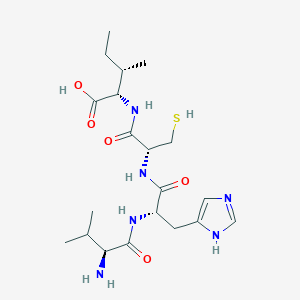
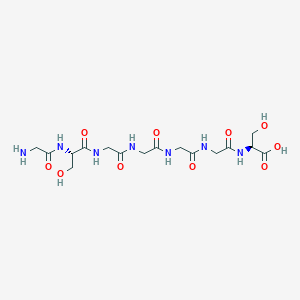
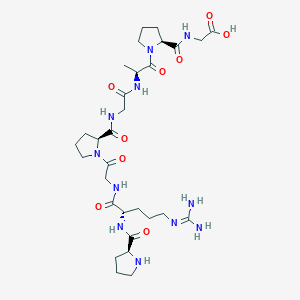
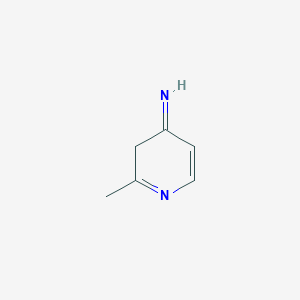
![1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14216585.png)
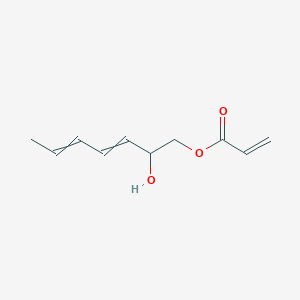
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-](/img/structure/B14216620.png)
